2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

Descripción general

Descripción

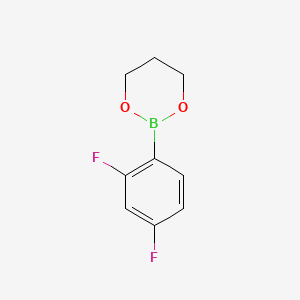

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2,4-difluorophenyl group. The incorporation of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2,4-difluorophenylboronic acid with ethylene glycol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically cooled to room temperature before being subjected to purification techniques such as recrystallization or chromatography to obtain the pure product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to a borohydride species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Borohydride species.

Substitution: Substituted phenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Applications Overview

The compound has several key applications:

-

Organic Synthesis

- Used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

- Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- Its fluorinated structure enhances the biological activity of compounds, making it useful in drug design and development.

- Potential application in synthesizing compounds with improved pharmacokinetic properties.

-

Material Science

- Utilized in developing advanced materials with specific electronic or optical properties.

- Important for creating liquid crystalline materials and organic semiconductors due to its rigidity and electron-poor nature.

-

Catalysis

- Functions as a ligand or catalyst in various chemical reactions, facilitating processes like oxidation and substitution reactions.

Organic Synthesis

The compound's role in organic synthesis primarily revolves around its ability to participate in cross-coupling reactions. The Suzuki-Miyaura reaction is particularly noteworthy:

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Couples aryl or vinyl halides with boron compounds to form new C-C bonds. |

| Oxidation | The boron atom can be oxidized to yield boronic acids or borates. |

| Substitution | Fluorine substituents can undergo nucleophilic substitution reactions. |

Case Study : In a study focusing on the synthesis of polyfluorinated biphenyls, 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane was used effectively to create complex biphenyl structures that are essential for electronic applications due to their stability and unique electronic properties .

Medicinal Chemistry

The incorporation of fluorine into bioactive molecules often results in enhanced pharmacological profiles:

| Compound Type | Application |

|---|---|

| Anticancer Agents | Fluorinated compounds have shown increased activity against cancer cells. |

| Antibiotics | Fluorinated derivatives exhibit improved efficacy and stability. |

Case Study : Research has indicated that fluorinated motifs can significantly enhance the binding affinity of drugs to their biological targets, leading to more effective therapeutic agents .

Material Science

The compound's unique electronic properties make it suitable for various advanced material applications:

| Application | Description |

|---|---|

| Liquid Crystals | Used in displays due to its ability to form ordered structures. |

| Organic Semiconductors | Important for developing devices like OLEDs due to high stability and electron mobility. |

Case Study : In the development of organic light-emitting diodes (OLEDs), compounds like this compound have been utilized to enhance the performance and efficiency of light-emitting layers .

Mecanismo De Acción

The mechanism of action of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, where the compound serves as a catalyst or a catalyst precursor. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through cross-coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Difluorophenyl)pyridine

- 2,4-Difluorophenyl isocyanate

- 2,4-Difluorophenyl isothiocyanate

Comparison

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity compared to other similar compounds. For instance, 2-(2,4-Difluorophenyl)pyridine lacks the boron atom and thus does not exhibit the same Lewis acidic properties. Similarly, 2,4-Difluorophenyl isocyanate and 2,4-Difluorophenyl isothiocyanate have different functional groups that lead to different reactivity patterns and applications .

Actividad Biológica

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological applications. The presence of fluorine atoms in the phenyl ring enhances its reactivity and biological activity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This compound acts as an organometallic reagent, participating in reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for synthesizing biaryl compounds. The boron atom in the dioxaborinane structure interacts with hydroxyl and amino groups in proteins and enzymes, influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds containing fluorinated phenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations (e.g., 16 µM for certain derivatives) . The introduction of fluorine atoms enhances the antibacterial efficacy by modifying the interaction with microbial targets.

Anticancer Potential

The compound's role in drug development for cancer therapy is notable. Boron-containing compounds are being explored for their potential in boron neutron capture therapy (BNCT), where they selectively accumulate in tumor cells and enhance radiation effects. The structural characteristics of this compound may contribute to its selectivity and efficacy in targeting cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various pathogens. For example:

- Fluorine Substitution : Compounds with fluorine at the para position often exhibit superior antimicrobial activity compared to their non-fluorinated counterparts.

- Dioxaborinane Structure : The dioxaborinane moiety contributes to its stability and reactivity, facilitating interactions with biological targets .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various fluorinated compounds similar to this compound. Results indicated that these compounds displayed significant inhibition against S. aureus and other pathogenic bacteria. The study highlighted that modifications to the phenyl ring could enhance antibacterial activity significantly.

| Compound | MIC (µM) | Activity Level |

|---|---|---|

| MA-1156 | 16 | High |

| MA-1115 | 32 | Moderate |

| MA-1116 | 64 | Low |

Study 2: Cancer Cell Targeting

Another research focused on the potential anticancer applications of boron-containing compounds like this compound. It was found that these compounds preferentially accumulated in cancerous tissues compared to normal tissues in animal models. This selective accumulation suggests a promising avenue for targeted cancer therapies.

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKNGRYTXDKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674741 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-07-2 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.